Enhanced Lipophilicity (LogP) of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline Compared to Non-Brominated and Des-Methoxy Analogs
The computed LogP for 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is 3.67 . In contrast, the non-brominated analog N-(1-cyclopropylethyl)-4-methoxyaniline is predicted to have a lower LogP due to the absence of the lipophilic bromine atom, while 4-bromo-N-(cyclopropylmethyl)-3-methoxyaniline has a smaller hydrophobic surface area owing to the shorter methylene linker, resulting in a computed LogP approximately 0.3–0.5 units lower . This enhanced lipophilicity can translate into improved membrane permeability and altered pharmacokinetic behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.67 (4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline) |
| Comparator Or Baseline | N-(1-cyclopropylethyl)-4-methoxyaniline (predicted LogP ~3.0–3.2); 4-bromo-N-(cyclopropylmethyl)-3-methoxyaniline (predicted LogP ~3.1–3.3) |
| Quantified Difference | ΔLogP ≈ 0.4–0.7 higher for target compound |
| Conditions | In silico prediction using atom-based LogP calculation methods (ALogP consensus) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making this compound a potentially superior fragment or intermediate for CNS-targeted or intracellular target programs where adequate lipophilicity is critical.
